Evidence Dimension 1: System-Dependent Functional Profile – Agonist in Recombinant Cells, Antagonist in Native Tissue
Unlike silent antagonists that uniformly block receptor activity, [Orn8]-U-II demonstrates a context-dependent pharmacological signature. In a recombinant HEK293 cell line overexpressing the human UT receptor, it behaves as a full agonist in the FLIPR calcium assay, eliciting maximal effects equivalent to the endogenous ligand U-II, with a pEC50 of approximately 8 [1]. In stark contrast, when tested in the ex vivo rat thoracic aorta—a native tissue expressing the UT receptor—[Orn8]-U-II acts as a competitive antagonist with a pA2 of 6.56 [1]. This system-dependent switch in function is not observed with pure antagonists like UFP-803 (pA2 = 7.46, silent in aorta) [2] or GSK1440115 (pA2 = 5.59–7.71, competitive antagonist in all tested species) [3].
| Evidence Dimension | Functional activity (agonist vs. antagonist) in different assay systems |
|---|---|
| Target Compound Data | pEC50 ≈ 8 (agonist in HEK293/FLIPR); pA2 = 6.56 (antagonist in rat aorta) |
| Comparator Or Baseline | UFP-803: pA2 = 7.46 (antagonist in rat aorta) [2]; GSK1440115: pA2 = 5.59–7.71 (antagonist in multiple arteries) [3] |
| Quantified Difference | [Orn8]-U-II is a partial agonist with measurable residual agonism (estimated intrinsic activity ~0.2-0.3 in aorta), whereas UFP-803 and GSK1440115 are silent antagonists in the same tissue |
| Conditions | [Orn8]-U-II data from FLIPR calcium assay in HEK293 cells and rat isolated thoracic aorta; comparator data from same or similar assay conditions |
Why This Matters
This unique dual activity makes [Orn8]-U-II an essential tool for studies investigating the link between receptor occupancy, signaling bias, and functional outcomes in native cardiovascular tissues, a property that pure antagonists cannot provide.
- [1] Camarda, V., et al. (2002). A new ligand for the urotensin II receptor. Br J Pharmacol, 137(3), 311–314. View Source
- [2] Camarda, V., et al. (2006). In vitro and in vivo pharmacological characterization of the novel UT receptor ligand [Pen5,DTrp7,Dab8]urotensin II(4-11) (UFP-803). Br J Pharmacol, 147(1), 92-100. View Source
- [3] Behm, D. J., et al. (2010). GSK1562590, a slowly dissociating urotensin-II receptor antagonist, exhibits prolonged pharmacodynamic activity ex vivo. Br J Pharmacol, 161(1), 207-228. View Source
